4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide Bromopride Impurity A is an impurity of bromopride.
Brand Name: Vulcanchem
CAS No.: 94135-22-5
VCID: VC21342397
InChI: InChI=1S/C16H24BrN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)
SMILES: CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br
Molecular Formula: C16H24BrN3O3
Molecular Weight: 386.28 g/mol

4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

CAS No.: 94135-22-5

Cat. No.: VC21342397

Molecular Formula: C16H24BrN3O3

Molecular Weight: 386.28 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide - 94135-22-5

CAS No. 94135-22-5
Molecular Formula C16H24BrN3O3
Molecular Weight 386.28 g/mol
IUPAC Name 4-acetamido-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C16H24BrN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)
Standard InChI Key UOWCNHGEKKEIDG-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Br

Chemical Identity and Structural Characteristics

4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is identified by the CAS number 94135-22-5 and is known by several synonyms including N-Acetal Bromopride and Bromopride Impurity A . These synonyms indicate its relationship to bromopride, suggesting its role as a potential impurity or degradation product in bromopride formulations.

The compound possesses a molecular formula of C16H24BrN3O3 with a molecular weight of 386.28 g/mol . Its structure features four key functional groups that define its chemical behavior:

  • An acetylamino group at position 4 of the benzene ring

  • A bromo substituent at position 5

  • A methoxy group at position 2

  • A diethylaminoethyl amide side chain

These structural elements contribute to the compound's reactivity, solubility, and potential pharmacological properties, making it a substance of interest for researchers in pharmaceutical development and quality control.

Physical and Chemical Properties

The physical and chemical properties of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide are crucial for understanding its behavior in various experimental and analytical contexts. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

PropertyValueReference
Physical StateSolid
ColorWhite to Off-White
Melting Point97-100°C
Boiling Point503.1±50.0°C (Predicted)
Density1.319±0.06 g/cm³ (Predicted)
pKa13.24±0.70 (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol
Recommended StorageRefrigerator
Purity (Commercial)> 95%

Synthesis and Reactivity

Chemical Reactivity

The reactivity of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide is dictated by its functional groups:

  • The acetylamino group can participate in hydrogen bonding interactions and may undergo hydrolysis under acidic or basic conditions

  • The bromo substituent makes the aromatic ring more susceptible to nucleophilic aromatic substitution reactions

  • The methoxy group contributes to the electron density of the aromatic ring and influences its reactivity

  • The diethylaminoethyl moiety contains a tertiary amine that can act as a base or nucleophile in various reactions

Understanding these reactivity patterns is essential for predicting potential degradation pathways and developing stability-indicating methods for pharmaceutical applications.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is the predominant method for analyzing 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. A simple reverse phase (RP) HPLC method has been developed for this compound, utilizing a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid without compromising separation efficiency .

This HPLC method is versatile and can be adapted for various applications:

  • Quality control analysis of the pure compound

  • Isolation of impurities in preparative separations

  • Pharmacokinetic studies involving this compound

  • Scaled applications using columns with smaller particle sizes (3 μm) for fast UPLC analyses

The development of reliable analytical methods is crucial for pharmaceutical research, quality control, and regulatory compliance involving this compound.

Stability-Indicating Method Development

Researchers have developed stability-indicating methods for the quantification of bromopride and its related impurities, including 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, using ultra-high performance liquid chromatography with UV detection (UHPLC-UV) . These methods were optimized using Analytical Quality by Design (AQbD) principles, resulting in robust analytical procedures with high degrees of method understanding .

The stability-indicating method development process included:

  • Comprehensive forced degradation studies following International Conference on Harmonization (ICH) recommendations

  • Identification and prospecting of major degradation products

  • Implementation of AQbD concepts with two screening designs and one optimization design

  • Monte Carlo simulation to assess the Method Operable Design Region (MODR)

  • Validation of the optimized method

This approach provided valuable information about the degradation pathways of bromopride and its impurities, contributing to better understanding of their stability profiles and facilitating the development of improved pharmaceutical formulations.

Comparison with Related Compounds

Relationship to 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

A structurally related compound, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide dihydrochloride (CAS: 4093-36-1), bears significant similarities to 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide but differs in two key aspects:

  • It contains a primary amine at position 4 instead of an acetylamino group

  • It exists as a dihydrochloride salt rather than a free base

These structural differences result in altered physicochemical properties, including:

Table 2: Comparison of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide and its Amino Analog

Property4-(Acetylamino) derivative4-Amino derivative (dihydrochloride)
Molecular FormulaC16H24BrN3O3C14H24BrCl2N3O2
Molecular Weight386.28 g/mol417.17 g/mol
Functional Group at Position 4Acetylamino (-NHCOCH3)Amino (-NH2)
Salt FormFree baseDihydrochloride
CAS Number94135-22-54093-36-1

This structural relationship suggests that the 4-amino derivative might be a precursor or metabolite of 4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, highlighting potential synthetic or metabolic pathways.

Relationship to Chloro Analog

Another related compound is 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, which differs from the title compound only in the halogen substituent at position 5 (chloro vs. bromo) . This compound is recognized in pharmaceutical compendia as Metoclopramide Hydrochloride Monohydrate Impurity A in the European Pharmacopoeia (EP) and as Metoclopramide related compound A in the United States Pharmacopeia (USP) .

The differences between these halogenated analogs include:

  • Atomic radius (Br is larger than Cl)

  • Electronegativity (Cl is more electronegative than Br)

  • Bond strength (C-Cl bonds are generally stronger than C-Br bonds)

  • Molecular weight (341.83 g/mol for the chloro analog vs. 386.28 g/mol for the bromo analog)

Applications and Significance

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